molecular formula C8H14Cl2N4 B2673135 (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride CAS No. 1365937-43-4

(3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B2673135
CAS No.: 1365937-43-4
M. Wt: 237.13
InChI Key: MKXFLFVRRJVHMJ-KLXURFKVSA-N
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Description

(3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrazine group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the formation of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives . The reaction conditions often involve specific oxidants and additives to ensure selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would typically include steps such as amination, cyclization, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.

    Reduction: Reduction reactions can modify the pyrazine ring or the pyrrolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine or bromine for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

(3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the pyrazine moiety’s electronic properties play crucial roles in its binding affinity and activity. The compound may interact with proteins or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the combination of the pyrrolidine and pyrazine rings. This unique structure contributes to its distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S)-1-pyrazin-2-ylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c9-7-1-4-12(6-7)8-5-10-2-3-11-8;;/h2-3,5,7H,1,4,6,9H2;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXFLFVRRJVHMJ-KLXURFKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C2=NC=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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